molecular formula C23H23NO4 B14722566 phenyl N-(2-hydroxy-1,2-diphenyl-ethyl)-N-(2-hydroxyethyl)carbamate CAS No. 6312-39-6

phenyl N-(2-hydroxy-1,2-diphenyl-ethyl)-N-(2-hydroxyethyl)carbamate

Cat. No.: B14722566
CAS No.: 6312-39-6
M. Wt: 377.4 g/mol
InChI Key: SZCAVXACQFEDQN-UHFFFAOYSA-N
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Description

Phenyl N-(2-hydroxy-1,2-diphenyl-ethyl)-N-(2-hydroxyethyl)carbamate is a carbamate derivative characterized by a central carbamate group (-O-C(=O)-N-) flanked by substituted aromatic and hydroxyalkyl moieties. Carbamates are widely studied for applications in agrochemicals, pharmaceuticals, and materials science due to their versatility in hydrogen bonding and enzymatic interactions .

Properties

CAS No.

6312-39-6

Molecular Formula

C23H23NO4

Molecular Weight

377.4 g/mol

IUPAC Name

phenyl N-(2-hydroxy-1,2-diphenylethyl)-N-(2-hydroxyethyl)carbamate

InChI

InChI=1S/C23H23NO4/c25-17-16-24(23(27)28-20-14-8-3-9-15-20)21(18-10-4-1-5-11-18)22(26)19-12-6-2-7-13-19/h1-15,21-22,25-26H,16-17H2

InChI Key

SZCAVXACQFEDQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N(CCO)C(=O)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl N-(2-hydroxy-1,2-diphenyl-ethyl)-N-(2-hydroxyethyl)carbamate typically involves the reaction of phenyl isocyanate with a suitable alcohol or amine. The reaction conditions may vary depending on the desired yield and purity of the product. Common solvents used in the synthesis include dichloromethane, toluene, and ethanol. Catalysts such as triethylamine or pyridine may be employed to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Purification steps, such as recrystallization or chromatography, are often necessary to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(2-hydroxy-1,2-diphenyl-ethyl)-N-(2-hydroxyethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, acids, or bases under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl N-(2-oxo-1,2-diphenyl-ethyl)-N-(2-hydroxyethyl)carbamate, while reduction may yield phenyl N-(2-hydroxy-1,2-diphenyl-ethyl)-N-(2-aminoethyl)carbamate.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the production of polymers, coatings, or other materials.

Mechanism of Action

The mechanism of action of phenyl N-(2-hydroxy-1,2-diphenyl-ethyl)-N-(2-hydroxyethyl)carbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, or induction of apoptosis.

Comparison with Similar Compounds

Key Observations :

  • Hydrophilicity: The hydroxyethyl and diphenylethanolamine groups in the target compound may enhance water solubility compared to analogs like fenoxycarb, which has lipophilic phenoxyphenoxy substituents .
  • Bioactivity : The trifluoromethyl and imidazolyl groups in the patent compound (Example 4, ) suggest improved metabolic stability and target binding affinity, common in modern agrochemicals.
  • Selectivity: Desmedipham’s phenylamino group enables selective herbicidal activity, whereas the target compound’s diphenyl-ethyl moiety may confer distinct steric or electronic interactions .

Research Findings and Gaps

  • Biological Data: The evidence lacks explicit biological or toxicological data for the target compound. By analogy, fenoxycarb and desmedipham demonstrate carbamates’ utility in pest control, but the target compound’s efficacy remains speculative without experimental validation.

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